

Ivalin: A Sesquiterpene Lactone with Anticancer Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ivalin**

Cat. No.: **B1214184**

[Get Quote](#)

An In-depth Technical Guide on the Core Discovery and Research of **Ivalin**

Introduction

Ivalin is a naturally occurring eudesmane-type sesquiterpene lactone, a class of secondary metabolites found in various plant species. First identified in the context of "vermeersiekte," a livestock poisoning in Southern Africa caused by the ingestion of plants from the Geigeria genus, **Ivalin** has since been isolated from other plants, notably *Carpesium divaricatum*. While initially of interest for its toxicity, recent research has pivoted to explore its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, history of research, and the current understanding of the biological activities and mechanisms of action of **Ivalin**, with a focus on its anticancer properties.

Discovery and History of Research

The history of **Ivalin** is intertwined with the investigation of "vermeersiekte" (vomiting disease) in sheep in South Africa. This disease is caused by the ingestion of various *Geigeria* species, which are known to produce a variety of sesquiterpene lactones. **Ivalin** was identified as one of the toxic principles within these plants. Later, it was also isolated from the Chinese herb *Carpesium divaricatum*. While its toxicity was the initial focus, contemporary research has shifted towards its potential pharmacological applications, revealing significant cytotoxic activity against various cancer cell lines. This has led to more detailed investigations into its mechanism of action as a potential anticancer agent.

Chemical Structure

Ivalin is a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃. Its structure features a characteristic eudesmane skeleton, which includes a γ-lactone ring.

Biological Activities and Mechanism of Action

Current research on **Ivalin** has primarily focused on its anticancer effects, demonstrating its ability to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress cell migration and invasion.

Anticancer Activity

1. Cytotoxicity and Antiproliferative Effects:

Ivalin has demonstrated potent cytotoxic effects against a range of cancer cell lines, particularly hepatocellular carcinoma and breast cancer. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.

Cell Line	Cancer Type	24h IC ₅₀ (μM)	48h IC ₅₀ (μM)	72h IC ₅₀ (μM)
SMMC-7721	Hepatocellular Carcinoma	7.39 ± 0.36	4.34 ± 0.10	2.27 ± 0.13
HepG2	Hepatocellular Carcinoma	-	5.45 ± 0.13	-
Hu-7	Hepatocellular Carcinoma	-	13.01 ± 0.42	-
Plc-prf-5	Hepatocellular Carcinoma	-	11.33 ± 1.00	-
HL-7702 (normal)	Normal Human Hepatocyte	-	25.86 ± 0.87	-

2. Induction of G2/M Cell Cycle Arrest and Apoptosis:

A key mechanism of **Ivalin**'s anticancer activity is its ability to disrupt the cell cycle and induce programmed cell death (apoptosis).

- Cell Cycle Arrest: **Ivalin** treatment leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner. This arrest is associated with the upregulation of cell cycle regulatory proteins Cdc25A and Cyclin B1.[\[1\]](#)
- Apoptosis: Following cell cycle arrest, **Ivalin** triggers apoptosis. This is evidenced by an increase in the population of apoptotic cells, as measured by Annexin V-FITC/PI staining. The induction of apoptosis is further supported by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[\[1\]](#)

3. Inhibition of Microtubule Polymerization:

Ivalin acts as a microtubule inhibitor. It disrupts the formation of the cellular microtubule network by promoting microtubule depolymerization.[\[1\]](#) This disruption of microtubule dynamics is a critical event that leads to the G2/M phase arrest and subsequent apoptosis.

4. Suppression of Epithelial-Mesenchymal Transition (EMT), Migration, and Invasion:

Ivalin has been shown to inhibit the migration and invasion of breast cancer cells. This is achieved, at least in part, by suppressing the EMT process. **Ivalin** treatment leads to a decrease in the expression of the mesenchymal markers N-cadherin and vimentin, as well as the EMT-inducing transcription factor ZEB1. Concurrently, it enhances the expression of the epithelial marker E-cadherin.[\[2\]](#)

Anti-inflammatory Activity

While the primary focus of recent research has been on its anticancer properties, the broader class of sesquiterpene lactones is known to possess anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. However, specific studies detailing the anti-inflammatory mechanism of **Ivalin** are currently limited. Further research is required to elucidate its potential in this area, including its effects on pro-inflammatory cytokine production and the NF-κB pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key studies on **Ivalin**.

Cell Viability Assay (MTT Assay)

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Protocol:
 - Seed cells (e.g., SMMC-7721) in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
 - Treat the cells with various concentrations of **Ivalin** (e.g., 0 to 50 μ M) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.
 - After the treatment period, add 15 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the IC50 value, which is the concentration of **Ivalin** that inhibits cell growth by 50%.^[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Principle: This flow cytometry-based assay detects apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

- Protocol:

- Seed cells (e.g., SMMC-7721) in 6-well plates at a density of 5×10^4 cells per well and treat with different concentrations of **Ivalin** for 48 hours.
- Harvest the cells, wash with ice-cold PBS, and resuspend in binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[\[1\]](#)

Western Blot Analysis

- Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.

- Protocol:

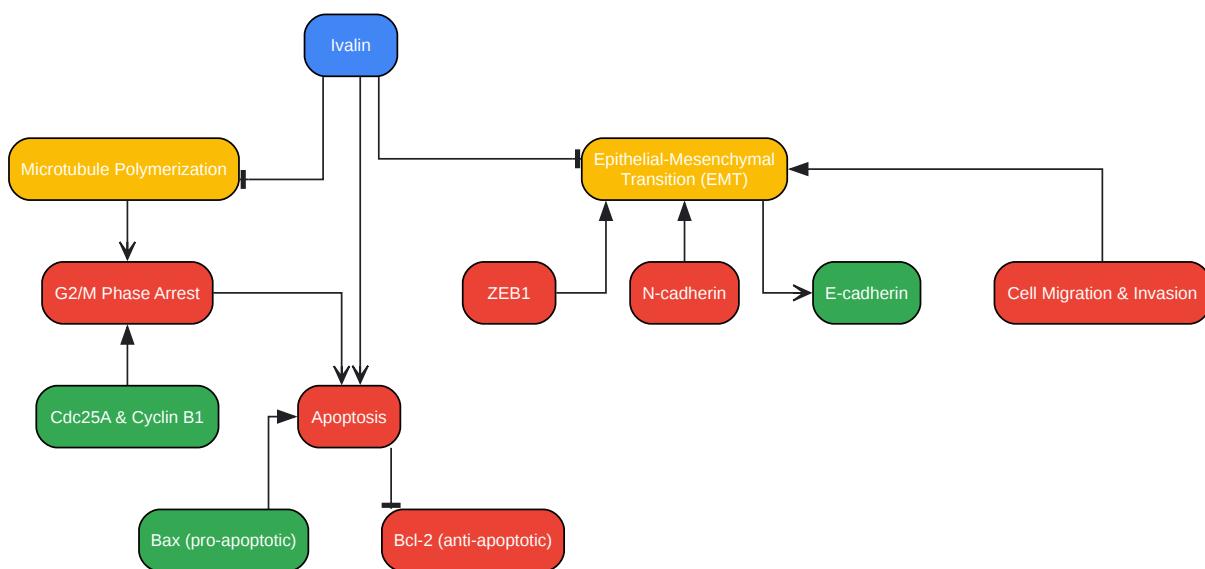
- Treat cells with various concentrations of **Ivalin** for a specified time.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cyclin B1, Cdc25A, ZEB1, N-cadherin, E-cadherin, and a loading control like β -actin) overnight at 4°C.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

- Principle: This assay is used to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the closure of this wound by migrating cells is monitored over time.
- Protocol:
 - Grow cells to a confluent monolayer in a 6-well plate.
 - Create a scratch (wound) in the monolayer using a sterile pipette tip.
 - Wash with PBS to remove detached cells and add fresh medium containing different concentrations of **Ivalin**.
 - Capture images of the wound at different time points (e.g., 0 and 24 hours).
 - Measure the width of the wound at different points and calculate the percentage of wound closure.

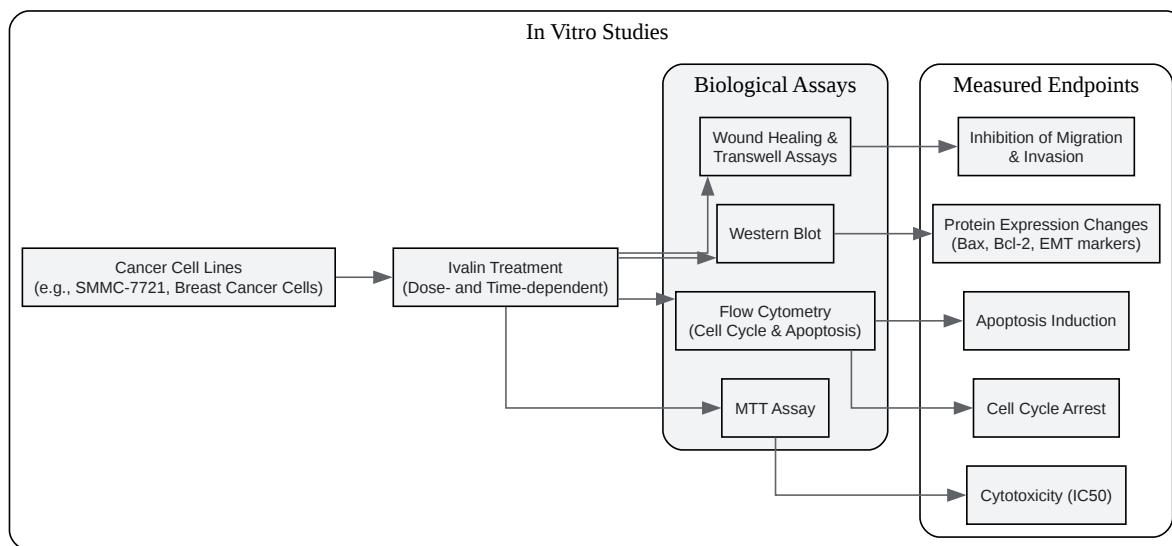
Transwell Invasion Assay


- Principle: This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert that is coated with a basement membrane matrix (e.g., Matrigel). Chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.
- Protocol:
 - Coat the upper chamber of Transwell inserts with Matrigel.
 - Seed cells in serum-free medium in the upper chamber.

- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Add different concentrations of **Ivalin** to both the upper and lower chambers.
- Incubate for a specified time (e.g., 24 hours).
- Remove the non-invading cells from the upper surface of the insert.
- Fix and stain the cells that have invaded to the lower surface of the insert.
- Count the number of invaded cells under a microscope.

Signaling Pathways and Visualizations

The anticancer effects of **Ivalin** are mediated through the modulation of several key signaling pathways.


Ivalin's Anticancer Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Ivalin's anticancer signaling pathway.

Experimental Workflow for Assessing Ivalin's Anticancer Activity

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Novel Nature Microtubule Inhibitor Ivalin Induces G2/M Arrest and Apoptosis in Human Hepatocellular Carcinoma SMMC-7721 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ivalin: A Sesquiterpene Lactone with Anticancer Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214184#ivalin-discovery-and-history-of-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com